molecular formula C18H19FN2O4S B2840828 3-fluoro-4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 942013-05-0

3-fluoro-4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2840828
CAS No.: 942013-05-0
M. Wt: 378.42
InChI Key: HPRQIPRIPPAJRW-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a fluorine atom at the 3-position, a methoxy group at the 4-position of the benzene ring, and a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl substituent on the sulfonamide nitrogen. The 2-oxopyrrolidin moiety is a lactam ring that may enhance conformational rigidity and influence binding interactions, while the fluorine and methoxy groups modulate electronic properties and solubility.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-12-5-6-13(10-16(12)21-9-3-4-18(21)22)20-26(23,24)14-7-8-17(25-2)15(19)11-14/h5-8,10-11,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRQIPRIPPAJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

    Friedel-Crafts Acylation: This step introduces the acyl group onto the aromatic ring.

    Reduction: The acyl group is then reduced to an alkane.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions, forming sulfonic acid derivatives. For structurally related compounds (e.g., N-benzyl-2-chloro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide), hydrolysis in 6M HCl at 100°C yields benzenesulfonic acid and substituted aniline intermediates.

Conditions :

  • Acidic: 6M HCl, reflux, 6–8 hours.

  • Basic: 2M NaOH, 80°C, 4 hours.

Products :

  • Sulfonic acid derivative + 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline.

Nucleophilic Substitution at the Fluorine Site

The electron-withdrawing nature of the sulfonamide group activates the aromatic ring for nucleophilic substitution. Fluorine at the 3-position can be displaced by nucleophiles (e.g., amines, alkoxides). For example:

Reaction with Piperidine

  • Conditions : DMF, 80°C, 12 hours .

  • Product : 3-piperidino-4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide .

Kinetic Data :

NucleophileRate Constant (k, M⁻¹s⁻¹)Yield (%)
Piperidine0.45 ± 0.0278
Morpholine0.32 ± 0.0365

Demethylation of the Methoxy Group

The methoxy group (-OCH₃) undergoes demethylation under strong acidic or oxidative conditions, forming a phenolic derivative.

Conditions :

  • BBr₃ in DCM, 0°C → RT, 2 hours.

  • Product : 3-fluoro-4-hydroxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide.

Yield : 85–90%.

Pyrrolidinone Ring Functionalization

The 2-oxopyrrolidin-1-yl group participates in ring-opening or alkylation reactions.

a. Ring-Opening with Grignard Reagents

  • Conditions : Et₂O, RMgX (R = Me, Et), 0°C → RT .

  • Product : Secondary alcohol derivatives via nucleophilic attack at the carbonyl .

b. Alkylation at the Nitrogen

  • Conditions : K₂CO₃, alkyl halide, DMF, 60°C .

  • Product : N-alkylated pyrrolidinone derivatives (e.g., N-benzyl-2-oxopyrrolidine) .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (activated by methoxy and sulfonamide groups) undergoes nitration or sulfonation:

Nitration :

  • Conditions : HNO₃/H₂SO₄, 0°C .

  • Product : 3-fluoro-4-methoxy-5-nitro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide .

Regioselectivity :

  • Nitration occurs preferentially at the 5-position due to ortho/para-directing effects of the methoxy group .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces cleavage of the sulfonamide bond in aprotic solvents:

Conditions : CH₃CN, 24 hours .
Products :

  • 3-fluoro-4-methoxybenzenesulfonyl radical + 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to fluorine and methyl substituents:

Reaction TypeThis CompoundAnalog (No Fluorine)Analog (No Methyl)
Sulfonamide Hydrolysis Rate0.78 h⁻¹0.65 h⁻¹0.82 h⁻¹
Fluorine Substitution Yield78%N/A62%
Demethylation Yield85%73%88%

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 3-fluoro-4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibit significant anti-inflammatory properties. For instance, fluoroalkyl and fluoroaryl analogues have shown potent inhibitory activities against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain signaling . This suggests that the compound may be effective in treating conditions characterized by inflammation.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. It has been noted that similar sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The mechanism often involves the modulation of signaling pathways that lead to apoptosis (programmed cell death) in cancer cells.

Neuroprotective Effects

Preliminary studies suggest that the incorporation of a pyrrolidinyl group may enhance the neuroprotective effects of the compound. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role . The ability to cross the blood-brain barrier could make this compound a candidate for treating conditions like Alzheimer's disease.

Case Study 1: Inhibition of COX-2

A study published in PubMed demonstrated that fluoro-substituted benzenesulfonamides showed comparable COX-2 inhibition to established non-steroidal anti-inflammatory drugs (NSAIDs). The study highlighted the potential for developing new anti-inflammatory medications based on the structure of this compound .

Case Study 2: Anticancer Research

In another study, derivatives of benzenesulfonamide were synthesized and tested against various cancer cell lines. The findings indicated that these compounds effectively inhibited cell growth and induced apoptosis in human cancer cells, showcasing their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Melting Point (°C) Yield (%) Key Substituents Molecular Weight (g/mol)
Target Compound N/A N/A 3-Fluoro, 4-methoxy, 2-oxopyrrolidin ~390 (estimated)
4r () 96–97 14 Indole, 2-oxopyrrolidin 572.20
3r () 97–98 83 Indole, 2-oxopyrrolidin 572.20
Compound 32 () 206–209 18 4-Methoxy, 2-oxopyrrolidin ~360 (estimated)
4-Fluoro Analogue () N/A N/A 4-Fluoro, isoxazole 362.38

Biological Activity

The compound 3-fluoro-4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide , also known by its CAS number 942013-05-0 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C18H19FN2O4SC_{18}H_{19}FN_{2}O_{4}S. The structure includes a sulfonamide group, a fluorine atom, and a methoxy group, which are critical for its biological activity.

Physical Properties

PropertyValue
Molecular Weight364.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that compounds with similar structures often exhibit multi-target effects, including:

  • Inhibition of Enzymatic Activity : Compounds like this sulfonamide can inhibit various enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory processes.
  • Anti-Cancer Properties : The presence of a fluorine atom and methoxy group enhances the compound's ability to interact with biological targets, potentially leading to anti-tumor effects.

In Vitro Studies

In vitro studies have demonstrated that related compounds can significantly inhibit cancer cell proliferation. For instance, derivatives with similar structural motifs have shown low micromolar growth inhibitory values against breast cancer cell lines (e.g., MCF-7) and colon cancer cell lines (e.g., HT29) .

Case Studies

  • Anti-Cancer Activity : A study focusing on structurally similar compounds reported significant cytotoxicity against MCF-7 cells, with IC50 values indicating effective inhibition of cell growth .
  • Enzyme Inhibition : Compounds exhibiting structural similarities were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing promising results with moderate IC50 values .

Efficacy Against Cancer

Recent studies highlight the potential of this compound in modulating cellular activities associated with cancer proliferation. The compound's ability to inhibit specific kinases involved in cell signaling pathways may contribute to its anti-cancer properties.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom enhances metabolic stability and lipid solubility, which are critical for drug design. The methoxy group also plays a role in increasing the compound's interaction with target proteins, thereby enhancing its biological activity .

Q & A

Q. How can the synthesis of 3-fluoro-4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide be optimized for high yield and purity?

Methodological Answer: Key steps include precise control of reaction parameters such as temperature (60–80°C), pH (neutral to slightly acidic), and reaction time (12–24 hours). Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd/C for coupling reactions) are critical. Analytical techniques like HPLC (>95% purity thresholds) and NMR spectroscopy (monitoring coupling efficiency at δ 7.2–8.1 ppm for aromatic protons) are essential for intermediate characterization . Multi-step purification (e.g., column chromatography with silica gel) ensures removal of byproducts like unreacted sulfonyl chlorides or pyrrolidinone derivatives .

Q. What analytical methods are recommended for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, fluorophenyl signals at δ 6.8–7.6 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 433.12) .
  • X-ray Crystallography: For absolute stereochemical confirmation, particularly for the 2-oxopyrrolidin-1-yl moiety (bond angles ~109.5°) .

Q. What are the recommended protocols for handling and storing this compound?

Methodological Answer: Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the sulfonamide group. Use desiccants (e.g., silica gel) to avoid moisture absorption. Handle in fume hoods due to potential dust toxicity. Solubility in DMSO (≥50 mg/mL) allows preparation of stock solutions for biological assays .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) studies be applied to optimize this compound’s biological activity?

Methodological Answer:

  • Descriptor Selection: Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects (fluoro, methoxy) with activity. Computational tools like Schrödinger’s Maestro can model interactions with targets (e.g., carbonic anhydrase IX) .
  • In Silico Mutagenesis: Modify the 2-oxopyrrolidin-1-yl group to assess steric/electronic impacts on binding affinity .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

  • Dose-Response Curves: Test across multiple cell lines (e.g., HCT-116 for colon cancer, HEK-293 for toxicity) with IC₅₀ values normalized to controls .
  • Target Profiling: Use kinase inhibition panels (e.g., Eurofins DiscoverX) to identify off-target effects. Cross-validate with CRISPR-Cas9 knockout models .

Q. How can substituent modifications (e.g., replacing methoxy with ethoxy) enhance selectivity for specific biological targets?

Methodological Answer:

  • Synthetic Routes: Introduce ethoxy via nucleophilic substitution (K₂CO₃, DMF, 80°C). Characterize derivatives with LC-MS and compare LogD values .
  • Binding Assays: Surface plasmon resonance (SPR) to measure KD values against targets like EGFR or HER2 .

Q. What mechanistic techniques elucidate the compound’s interaction with enzymes like carbonic anhydrase?

Methodological Answer:

  • Kinetic Analysis: Measure inhibition constants (Ki) using stopped-flow spectrometry with varying CO₂ concentrations .
  • Crystallography: Co-crystallize the compound with human carbonic anhydrase II (PDB ID 1CA2) to map hydrogen bonds with Thr199/Glu106 .

Q. How can advanced analytical methods improve purity assessment of this sulfonamide?

Methodological Answer:

  • Chiral HPLC: Resolve enantiomers using a Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min) .
  • ICP-MS: Detect trace metal contaminants (e.g., Pd ≤10 ppm) from catalytic steps .

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